Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated 8-hydroxyquinoline derivative first synthesized in Germany in the early 20th century. [] It is a lipophilic metal chelator with varying affinities for copper and zinc. [] While historically used as an antimicrobial agent for intestinal diseases, Clioquinol's potential applications have expanded to include cancer therapy and neurodegenerative disease treatment. [, ]
Clioquinol, chemically known as 5-chloro-7-iodo-8-hydroxyquinoline, is a synthetic compound belonging to the class of quinoline derivatives. Initially developed as an anti-infective agent, it has garnered attention for its potential applications in neurodegenerative diseases due to its metal-chelating properties. Clioquinol is classified as an antimicrobial and chelating agent, with its structure allowing it to bind metal ions, which is particularly relevant in the context of diseases like Alzheimer's disease, where metal ion dysregulation plays a role .
Clioquinol can be synthesized through various methods, primarily involving the iodination of 5-chloro-8-hydroxyquinoline. The general synthesis involves:
The molecular formula of clioquinol is C_9H_6ClI_N_O, with a molecular weight of approximately 292.50 g/mol. Its structure features:
The three-dimensional conformation of clioquinol allows it to effectively coordinate with metal ions, facilitating its role as a chelator .
Clioquinol undergoes several chemical reactions due to its functional groups:
Clioquinol's mechanism of action primarily revolves around its ability to chelate metal ions. By binding to metals such as copper and zinc, clioquinol reduces their availability in biological systems, which is particularly beneficial in neurodegenerative diseases like Alzheimer's disease where metal ion accumulation is problematic. The chelation process not only prevents oxidative stress caused by free radicals but also promotes the clearance of amyloid-beta aggregates associated with Alzheimer's pathology .
Clioquinol exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
Clioquinol has diverse applications across various fields:
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was first synthesized in 1899 and initially deployed as a topical antiseptic. By 1934, it had been repurposed as an oral intestinal amebicide, gaining widespread over-the-counter status globally for treating traveler's diarrhea, shigellosis, and various parasitic intestinal infections. Its antimicrobial mechanism involved chelation of essential metal ions in pathogens, though this property remained incompletely characterized during its early clinical use [5] [7].
The compound's trajectory radically shifted in the late 1990s when researchers discovered its ability to cross the blood-brain barrier and modulate metal ion homeostasis within the central nervous system. This pharmacological repositioning emerged from the "metal hypothesis" of neurodegeneration, which proposed that dysregulated zinc and copper ions contribute to pathogenic protein aggregation in Alzheimer's disease (AD). Specifically, researchers demonstrated that clioquinol:
Concurrently, independent research identified potent anticancer properties. Clioquinol was shown to:
Table 1: Key Anticancer Mechanisms of Clioquinol and Derivatives
Mechanistic Target | Biological Consequence | Validated Cancer Models | Key Reference Support |
---|---|---|---|
Proteasome Inhibition | Accumulation of pro-apoptotic proteins; Cell cycle arrest | Breast, Leukemia, Prostate | [1] [4] |
XIAP Clearance & Caspase Activation | Bypass of apoptosis resistance | Prostate carcinoma | [6] |
Anti-angiogenesis (HIF-1α inhibition) | Reduced tumor vascularization | Glioblastoma, Melanoma | [4] [9] |
Cyclin D1 Suppression | G1/S cell cycle arrest | Colorectal, Pancreatic | [9] |
This dual repositioning – toward neurodegenerative diseases and oncology – transformed clioquinol from a discontinued antimicrobial into a multifaceted experimental therapeutic with novel mechanisms of action.
The association between clioquinol and subacute myelo-optic neuropathy (SMON) represents one of pharmaceutical history's most complex pharmacovigilance puzzles. Between 1955-1970, Japan reported ~10,000-100,000 SMON cases characterized by abdominal symptoms preceding severe neurological deficits (demyelination in spinal cord tracts, optic nerve degeneration, peripheral neuropathy) [2] [5] [7]. Epidemiologic analyses revealed critical inconsistencies challenging a simple causal model:
These anomalies spurred alternative hypotheses:
While not exonerating clioquinol, these mechanistic insights reframed SMON as a potential idiosyncratic toxicity requiring specific genetic and/or environmental cofactors largely absent outside Japan.
The withdrawal of oral clioquinol created significant but not insurmountable barriers to its research renaissance. Regulatory agencies adopted a risk-stratified approach:
Table 2: Clinical Trial Landscape for Repurposed Clioquinol Formulations
Indication | Trial Phase | Key Design Adaptations | Outcome Focus | Reference/Identifier |
---|---|---|---|---|
Alzheimer's Disease | Phase II | Use of analogue PBT2 (metal chaperone); Biomarker monitoring | Aβ modulation, Cognitive endpoints | [3] [5] |
Hematologic Malignancies | Phase I | Dose escalation; Pharmacodynamic proteasome assays | Safety, Target engagement | NCT00963495 [1] [4] |
Solid Tumors (Combination Therapy) | Preclinical | Nano-encapsulation (PLGA microspheres) | Tumor delivery, Synergy with conventional chemo | [9] [4] |
Crucially, research expanded beyond the parent compound:
Regulatory reappraisal thus evolved from blanket contraindication toward a nuanced framework enabling controlled investigation of clioquinol's unique pharmacology while mitigating historical risks.
Compounds Discussed:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7